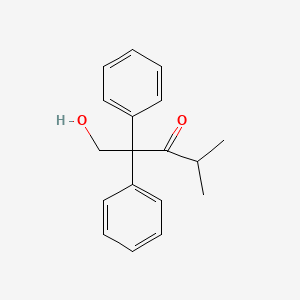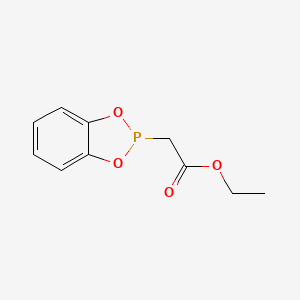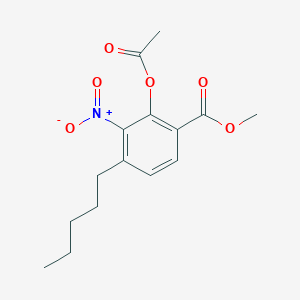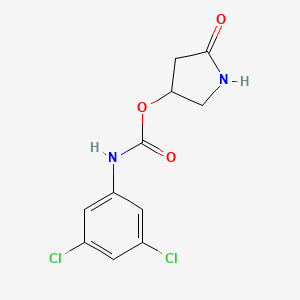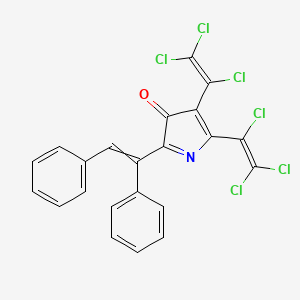
2-(1,2-Diphenylethenyl)-4,5-bis(trichloroethenyl)-3H-pyrrol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,2-Diphenylethenyl)-4,5-bis(trichloroethenyl)-3H-pyrrol-3-one is a complex organic compound characterized by its unique structure, which includes both diphenylethenyl and trichloroethenyl groups attached to a pyrrolone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2-Diphenylethenyl)-4,5-bis(trichloroethenyl)-3H-pyrrol-3-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolone Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Diphenylethenyl Groups: This step often involves the use of a Wittig reaction, where a phosphonium ylide reacts with a carbonyl compound to form the diphenylethenyl moiety.
Addition of Trichloroethenyl Groups: This can be done through a halogenation reaction, where trichloroethylene is added to the pyrrolone ring under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2-(1,2-Diphenylethenyl)-4,5-bis(trichloroethenyl)-3H-pyrrol-3-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace one or more of the trichloroethenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolone derivatives.
Aplicaciones Científicas De Investigación
2-(1,2-Diphenylethenyl)-4,5-bis(trichloroethenyl)-3H-pyrrol-3-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Materials Science: Explored for its use in the development of novel materials with unique electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2-(1,2-Diphenylethenyl)-4,5-bis(trichloroethenyl)-3H-pyrrol-3-one involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(1,2-Diphenylethenyl)-4,5-dichloro-3H-pyrrol-3-one
- 2-(1,2-Diphenylethenyl)-4,5-bis(dichloroethenyl)-3H-pyrrol-3-one
Uniqueness
2-(1,2-Diphenylethenyl)-4,5-bis(trichloroethenyl)-3H-pyrrol-3-one is unique due to the presence of both diphenylethenyl and trichloroethenyl groups, which confer distinct chemical and physical properties. These properties make it suitable for specific applications that similar compounds may not be able to achieve.
Propiedades
Número CAS |
87988-39-4 |
|---|---|
Fórmula molecular |
C22H11Cl6NO |
Peso molecular |
518.0 g/mol |
Nombre IUPAC |
2-(1,2-diphenylethenyl)-4,5-bis(1,2,2-trichloroethenyl)pyrrol-3-one |
InChI |
InChI=1S/C22H11Cl6NO/c23-16(21(25)26)15-19(17(24)22(27)28)29-18(20(15)30)14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-11H |
Clave InChI |
MDBJHLWWWLXEIT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C=C(C2=CC=CC=C2)C3=NC(=C(C3=O)C(=C(Cl)Cl)Cl)C(=C(Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Phenylthieno[3,4-b]pyrazine](/img/structure/B14392164.png)
![Hydroxylamine, O-[(2,5-dichloro-3-thienyl)methyl]-](/img/structure/B14392170.png)

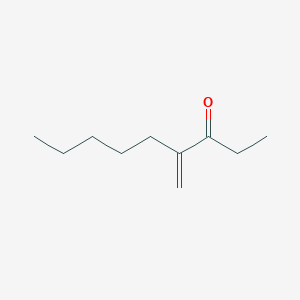
![2-[(4-Chlorophenyl)methoxy]naphthalene](/img/structure/B14392190.png)
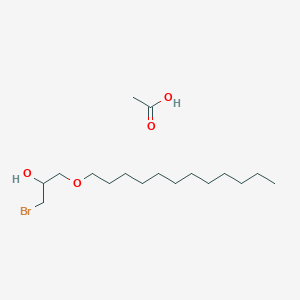

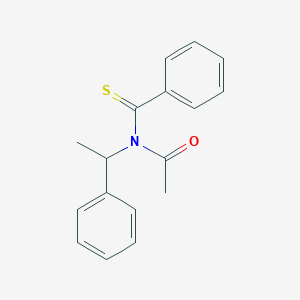
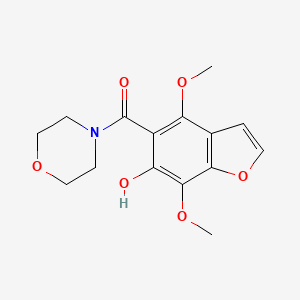
![Dimethyl [4-(2-cyclohexylethyl)piperazin-1-yl]phosphonate](/img/structure/B14392216.png)
